molecular formula C20H21NO3 B180968 2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone CAS No. 23114-26-3

2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone

Cat. No. B180968
CAS RN: 23114-26-3
M. Wt: 323.4 g/mol
InChI Key: PVRUZULHOQUFQS-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone, also known as DMMDA-2, is a chemical compound that belongs to the family of psychedelic drugs. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist, and has since then been a subject of scientific research due to its potential therapeutic applications.

Mechanism Of Action

2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone is believed to exert its effects on the brain by binding to serotonin receptors, specifically the 5-HT2A receptor. This results in an increase in the levels of serotonin, a neurotransmitter that is involved in regulating mood, cognition, and behavior. The exact mechanism of action of 2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone is not fully understood, and further research is needed to elucidate its effects on the brain.

Biochemical And Physiological Effects

2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone has been shown to produce a range of biochemical and physiological effects, including altered perception, changes in mood, and enhanced creativity. It has also been reported to produce visual hallucinations, similar to those produced by other psychedelic drugs such as LSD and psilocybin.

Advantages And Limitations For Lab Experiments

2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone has several advantages for use in lab experiments, including its relative ease of synthesis and its ability to produce consistent effects in animal models. However, its use in human studies is limited due to its potential for producing adverse effects such as hallucinations and altered perception.

Future Directions

There are several future directions for research on 2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone, including further investigation into its potential therapeutic applications, its effects on the brain and behavior, and its mechanism of action. Additionally, more research is needed to determine the safety and efficacy of 2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone in humans, as well as its potential for abuse and addiction. Overall, 2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone is a promising compound that warrants further investigation for its potential therapeutic applications and its effects on the brain and behavior.

Synthesis Methods

2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone is synthesized by condensing 2,5-dimethoxybenzaldehyde with dimethylamine and indanone in the presence of an acid catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone has been studied for its potential therapeutic applications in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been investigated for its potential use in enhancing cognitive function and creativity. However, more research is needed to fully understand its effects on the brain and its potential therapeutic benefits.

properties

CAS RN

23114-26-3

Product Name

2-(4-(Dimethylamino)-2,5-dimethoxybenzylidene)-1-indanone

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

(2E)-2-[[4-(dimethylamino)-2,5-dimethoxyphenyl]methylidene]-3H-inden-1-one

InChI

InChI=1S/C20H21NO3/c1-21(2)17-12-18(23-3)14(11-19(17)24-4)10-15-9-13-7-5-6-8-16(13)20(15)22/h5-8,10-12H,9H2,1-4H3/b15-10+

InChI Key

PVRUZULHOQUFQS-XNTDXEJSSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C(=C1)OC)/C=C/2\CC3=CC=CC=C3C2=O)OC

SMILES

CN(C)C1=C(C=C(C(=C1)OC)C=C2CC3=CC=CC=C3C2=O)OC

Canonical SMILES

CN(C)C1=C(C=C(C(=C1)OC)C=C2CC3=CC=CC=C3C2=O)OC

Other CAS RN

23114-26-3

Origin of Product

United States

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